(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Übersicht
Beschreibung
The compound identified as “PMID19831390C14” is a synthetic organic molecule designed as an inhibitor of LIM domain kinase 2 (LIMK2). LIMK2 is a protein kinase involved in the regulation of the actin cytoskeleton, which plays a crucial role in various cellular processes such as cell division, migration, and differentiation . This compound is part of a series of analogues developed to explore novel, biologically active inhibitors targeting LIMK2 .
Wirkmechanismus
Target of Action
The primary targets of the Lim kinase 2 inhibitor, also known as LIMK-IN-1, LIMK-IN-22j, or (S)-N-(3-bromophenyl)-N’-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, are the LIM domain kinases 1 and 2 (LIMK1 and LIMK2) . These kinases play a crucial role in the regulation of cytoskeleton dynamics by controlling actin filaments and microtubule turnover .
Mode of Action
The Lim kinase 2 inhibitor interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation of cofilin, an actin-depolymerizing factor . When cofilin is active, it promotes actin filament depolymerization. When cofilin is phosphorylated and inactivated by lim kinases, actin filament depolymerization is prevented, leading to an increase in actin polymerization .
Biochemical Pathways
The Lim kinase 2 inhibitor affects the Rho-GTPases signaling pathways . These pathways involve small G proteins of the Rho-GTPases superfamily, including RhoA/ROCK (Rho associated protein kinase), cdc42/PAK (p21 protein-activated kinase), Cdc42/MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase), and Rac1/PAK . These pathways lead to the phosphorylation and subsequent activation of LIM kinases . By inhibiting LIM kinases, the Lim kinase 2 inhibitor disrupts these signaling pathways, affecting actin cytoskeleton dynamics .
Result of Action
The inhibition of LIM kinases by the Lim kinase 2 inhibitor leads to a decrease in the phosphorylation and inactivation of cofilin . This results in increased actin filament depolymerization, affecting various cellular functions such as cell division, differentiation, and migration . In cancer cells, the Lim kinase 2 inhibitor has been shown to block cancer cell migration through the inhibition of LIMK phosphorylation and the downstream protein cofilin .
Biochemische Analyse
Biochemical Properties
LIMK-IN-22j is a potent inhibitor of LIMK1 and LIMK2, with IC50 values of 3.2 nM and 1.2 nM, respectively . It interacts with these enzymes to inhibit their activity, thereby influencing the dynamics of actin filaments and microtubules . This interaction is crucial in many biological processes, such as cell cycle, cell migration, and neuronal differentiation .
Cellular Effects
In cells, LIMK-IN-22j affects various cellular processes by influencing the function of LIM kinases. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of cofilin, an actin depolymerising factor, thereby affecting actin filament turnover .
Molecular Mechanism
The molecular mechanism of action of LIMK-IN-22j involves binding interactions with LIM kinases, leading to their inhibition . This results in changes in gene expression and enzyme activation or inhibition, thereby affecting the dynamics of the actin cytoskeleton .
Metabolic Pathways
LIMK-IN-22j is involved in the metabolic pathways that regulate the dynamics of the actin cytoskeleton . It interacts with enzymes such as LIMK1 and LIMK2, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “PMID19831390C14” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic intermediates.
Functional Group Modifications:
Final Cyclization: The final step involves cyclization to form the desired heterocyclic ring system, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of “PMID19831390C14” would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
„PMID19831390C14“ durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Reagenzien wie Natriumcyanid und Brom werden jeweils für nukleophile und elektrophile Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Cyano- oder Halogengruppen einführen können .
Wissenschaftliche Forschungsanwendungen
„PMID19831390C14“ hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der LIM-Domänenkinase 2 und ihre Auswirkungen auf das Aktin-Zytoskelett zu untersuchen.
Biologie: Wird in Zellstudien eingesetzt, um die Rolle von LIMK2 bei Zellteilung, Migration und Differenzierung zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen eine Dysregulation des Aktin-Zytoskeletts eine Rolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf LIMK2 und verwandte Pfade abzielen
Wirkmechanismus
Der Wirkmechanismus von „PMID19831390C14“ beinhaltet die Hemmung der LIM-Domänenkinase 2. Die Verbindung bindet an das aktive Zentrum von LIMK2 und verhindert so seine Phosphorylierungsaktivität. Diese Hemmung stört die Regulation des Aktin-Zytoskeletts, was zu Veränderungen in der Zellmorphologie, Motilität und Teilung führt. Zu den beteiligten molekularen Zielen und Pfaden gehören der Rho-assoziierte Proteinkinase (ROCK)-Pfad und andere Signaltransduktionskaskaden, die die Zytoskelettdynamik regulieren .
Wissenschaftliche Forschungsanwendungen
“PMID19831390C14” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LIM domain kinase 2 and its effects on the actin cytoskeleton.
Biology: Employed in cellular studies to investigate the role of LIMK2 in cell division, migration, and differentiation.
Medicine: Potential therapeutic applications in diseases where dysregulation of the actin cytoskeleton is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LIMK2 and related pathways
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 14: Ein weiterer LIMK2-Inhibitor mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
CHEMBL570126: Eine Verbindung mit ähnlicher inhibitorischer Aktivität gegen LIMK2, die sich jedoch in ihrer chemischen Struktur und pharmakokinetischen Eigenschaften unterscheidet
Einzigartigkeit
„PMID19831390C14“ ist aufgrund seiner spezifischen Modifikationen der funktionellen Gruppen einzigartig, die seine Bindungsaffinität und Selektivität für LIMK2 verbessern. Im Vergleich zu anderen ähnlichen Verbindungen zeigt es eine verbesserte Potenz und Wirksamkeit bei der Hemmung der LIMK2-Aktivität, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?
A1: this compound functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]
Q2: How does inhibition of LIMK2 by this compound impact erectile function in the context of cavernous nerve injury?
A2: Research indicates that this compound may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]
Q3: What structural features of this compound are essential for its activity as a LIMK2 inhibitor?
A3: While the precise structure-activity relationship for this compound has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []
Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for this compound based on its LIMK2 inhibitory activity?
A4: Given LIMK2's role in ocular hypertension and glaucoma, this compound has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []
Q5: What are the potential advantages of combining this compound with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?
A5: Studies suggest that a combination therapy of this compound with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.